molecular formula C25H19ClFN5OS B389565 N-(3-chloro-4-fluorophenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-fluorophenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide

Cat. No.: B389565
M. Wt: 492g/mol
InChI Key: OXGBVOWTKGFOOH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazinoindole core, a phenethyl group, and a chloro-fluorophenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and indole-3-carboxaldehyde.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenethyl chloride and a suitable Lewis acid catalyst.

    Attachment of the Chloro-Fluorophenyl Moiety: The chloro-fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using 3-chloro-4-fluoronitrobenzene and a suitable nucleophile.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through a condensation reaction between the triazinoindole intermediate and chloro-fluorophenyl acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro and fluoro groups in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe for studying biological processes and interactions due to its unique structure and functional groups.

    Medicine: The compound could be investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests potential interactions with enzymes, receptors, or other biomolecules, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with a similar chloro-fluorophenyl group but different core structure.

    3-Chloro-4’-fluoropropiophenone: A simpler compound with a chloro-fluorophenyl group and a ketone functional group.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide is unique due to its complex structure, which combines multiple functional groups and a triazinoindole core. This complexity contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from simpler compounds with similar functional groups.

Properties

Molecular Formula

C25H19ClFN5OS

Molecular Weight

492g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H19ClFN5OS/c26-19-14-17(10-11-20(19)27)28-22(33)15-34-25-29-24-23(30-31-25)18-8-4-5-9-21(18)32(24)13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H,28,33)

InChI Key

OXGBVOWTKGFOOH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC(=C(C=C5)F)Cl

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC(=C(C=C5)F)Cl

Origin of Product

United States

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